1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Overview
Description
Scientific Research Applications
Photocatalytic Degradation of Pollutants
One significant application involves the degradation of aromatic and alicyclic pollutants in water, indicating the compound's potential in environmental remediation efforts. The study by Pichat (1997) highlights the mineralization of pollutants like pyridine and 1-2-dimethoxybenzene through the TiO2-UV process, revealing the complex pathways and mechanisms involved in photocatalytic degradations (Pichat, 1997).
Antimycobacterial Activity
The exploration of piperazine derivatives, including 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione, for therapeutic use, especially in combatting Mycobacterium tuberculosis, showcases the compound's medicinal value. Girase et al. (2020) review the anti-mycobacterial compounds over the past five decades, emphasizing piperazine as a vital building block. This underscores the ongoing efforts to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Biological Activities and Applications
Piper species, known for their aromatic qualities and use as spices, are also studied for their secondary metabolites' biological effects on human health. Salehi et al. (2019) provide a comprehensive review of Piper species' phytochemistry, biological activities, and applications, highlighting their potential in traditional medicine and as natural antioxidants and antimicrobial agents in food preservation (Salehi et al., 2019).
Therapeutic Applications
Rathi et al. (2016) discuss the versatility of piperazine derivatives, including 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione, in the design of drugs for various therapeutic uses. The review covers the significant increase in research focusing on the diverse activities of piperazine ring-containing compounds, suggesting its emergence as a flexible building block in drug discovery (Rathi et al., 2016).
Environmental Science and Technology
In the study by Husain and Husain (2007), the application of redox mediators in treating organic pollutants using oxidoreductive enzymes is explored. This approach, enhancing the degradation efficiency of recalcitrant compounds, points towards the compound's utility in wastewater treatment and environmental clean-up efforts (Husain & Husain, 2007).
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-12-4-3-10(13(8-12)19-2)9-15-6-5-11(16)7-14(15)17/h3-4,8H,5-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGROSQDLRRDQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678099 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione | |
CAS RN |
1188264-87-0 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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